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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzonitrile

Cat. No.: B118137

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

5-Bromo-2-methylbenzonitrile is a strategically functionalized aromatic compound that has
emerged as a valuable and versatile building block in contemporary organic synthesis. Its
unique arrangement of a nitrile group, a bromine atom, and a methyl group on the benzene ring
offers a powerful platform for the construction of a diverse array of complex molecular
architectures. The interplay between the electron-withdrawing cyano group and the ortho-
directing methyl group, combined with the synthetically tractable bromo substituent, allows for a
wide range of chemical transformations. This guide provides a comprehensive overview of the
applications of 5-bromo-2-methylbenzonitrile, with a focus on its utility in the synthesis of
pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of 5-bromo-2-methylbenzonitrile is
presented in Table 1. This data is essential for its appropriate handling, storage, and use in
experimental setups.
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Property Value Reference
Molecular Formula CsHeBrN [1]
Molecular Weight 196.04 g/mol [1]
Appearance Solid

Melting Point 47-51 °C

CAS Number 156001-51-3 [1]

Safety Information: 5-Bromo-2-methylbenzonitrile is classified as harmful if swallowed (Acute
Toxicity, Oral, Category 4).[1][2] Appropriate personal protective equipment (PPE), including
gloves, eye protection, and a dust mask, should be worn when handling this compound.

Core Synthetic Applications

The bromine atom on the aromatic ring of 5-bromo-2-methylbenzonitrile serves as a key
handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are
fundamental to modern organic synthesis, enabling the formation of carbon-carbon and
carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl
Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly
for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.
[3][4] 5-Bromo-2-methylbenzonitrile is an excellent substrate for this reaction, readily
coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of 5-bromo-2-methylbenzonitrile
with an arylboronic acid is as follows:

e Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or
nitrogen), combine 5-bromo-2-methylbenzonitrile (1.0 mmol), the desired arylboronic acid
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(2.2 mmol), a palladium catalyst such as Pd(PPhs)s (0.03 mmol) or a combination of
Pd(OACc)z (0.02 mmol) and a phosphine ligand (e.g., PPhs, 0.08 mmol), and a base such as
K2COs (2.0 mmol) or Cs2COs3 (2.0 mmol).[5][6]

» Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.[5]

o Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C
and stir until the starting material is consumed, as monitored by thin-layer chromatography
(TLC) or gas chromatography (GC).[7]

o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. Purify the crude product by flash column chromatography on silica gel to afford the
desired biaryl compound.[5]

Arylboro Catalyst

Entry . . Base Solvent Temp (°C) Yield (%)
nic Acid System
1,4- >90
Phenylboro  Pd(OAc)2 / ] ]
1 ) ] K2COs Dioxane/H2 90 (hypothetic
nic acid PPhs
@) al)
4-
>90
Methoxyph Toluene/H2 )
2 ) Pd(PPhs)a Cs2C0s3 100 (hypothetic
enylboronic O
. al)
acid
Pyridine-3- >85
) PdClz(dppf ]
3 boronic ) K3POa DMF/H20 110 (hypothetic
acid al)

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-
methylbenzonitrile.
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Caption: Suzuki-Miyaura coupling of 5-bromo-2-methylbenzonitrile.

Sonogashira Coupling: Synthesis of Alkynylated

Benzonitriles

The Sonogashira coupling provides a reliable method for the formation of a C(sp?)-C(sp) bond,

reacting aryl halides with terminal alkynes.[8][9] This reaction is instrumental in the synthesis of

functionalized alkynes, which are valuable intermediates in medicinal chemistry and materials

science. 5-Bromo-2-methylbenzonitrile can be efficiently coupled with a variety of terminal

alkynes under standard Sonogashira conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

A typical experimental procedure for the Sonogashira coupling is as follows:

¢ Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-

methylbenzonitrile (1.0 mmol), a palladium catalyst such as PdCI>(PPhs)z (0.03 mmol), and

a copper(l) co-catalyst like Cul (0.05 mmol).[9]

» Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine
base, typically triethylamine (EtsN) or diisopropylamine (DIPA) (2.0-3.0 mmol). Then, add the
terminal alkyne (1.1-1.2 mmol).[9][10]
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o Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature
between 50-80 °C. Monitor the reaction progress by TLC.

o Work-up and Purification: Upon completion, dilute the reaction mixture with an organic
solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with
saturated aqueous NH4Cl and brine. Dry the organic layer over anhydrous NazSOa,
concentrate, and purify the residue by column chromatography.[9]

Terminal Catalyst .

Entry Base Solvent Temp (°C) Yield (%)
Alkyne System
Phenylacet  PdCI2(PPh

1 EtsN DMF 80 93[9]
ylene 3)2 / Cul

Propargyl PdCIz(PPh
2 EtsN THF RT ~85[9]
alcohol 3)2 / Cul

Trimethylsil  PdCIz2(PPh )
3 EtsN THF Reflux High[9]
ylacetylene  3)2/ Cul

Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromo-2-
methylbenzonitrile (yields are based on a similar substrate, 5-bromoindole).
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Caption: Sonogashira coupling of 5-bromo-2-methylbenzonitrile.
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Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables
the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[11] These
motifs are ubiquitous in pharmaceuticals and agrochemicals. 5-Bromo-2-methylbenzonitrile
can be coupled with a wide range of primary and secondary amines using this methodology.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk
tube with a palladium precatalyst (e.g., Pdz(dba)s, 2 mol%), a suitable phosphine ligand
(e.g., XPhos or BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu or KsPOa, 1.5 mmol).
[12][13]

» Reagent and Solvent Addition: Add 5-bromo-2-methylbenzonitrile (1.0 mmol) and the
desired amine (1.2 mmol). Then, add an anhydrous, degassed solvent such as toluene or
1,4-dioxane.

e Reaction Execution: Seal the reaction vessel and heat to a temperature typically between
80-120 °C. Monitor the reaction's progress by GC-MS or LC-MS.

» Work-up and Purification: After cooling, quench the reaction with water and extract with an
organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify
the crude product by column chromatography.[2]
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Entry Amine Ligand Base Solvent Temp (°C) Yield (%)
>90
1 Morpholine  XPhos NaOtBu Toluene 100 (hypothetic
al)
>85
1,4-
2 Aniline BrettPhos K3POa ] 110 (hypothetic
Dioxane
al)
>90
n_
3 ) RuPhos Cs2C0s3 Toluene 90 (hypothetic
Butylamine )
a

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-

methylbenzonitrile.
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Caption: Buchwald-Hartwig amination of 5-bromo-2-methylbenzonitrile.

Applications in the Synthesis of Bioactive

Molecules

Quenchng é
Purification

The synthetic versatility of 5-bromo-2-methylbenzonitrile makes it an attractive starting

material for the synthesis of a variety of biologically active compounds, including kinase
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inhibitors and other heterocyclic scaffolds.[14][15] The ability to introduce diverse functionalities
through cross-coupling reactions allows for the systematic exploration of structure-activity
relationships in drug discovery programs.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[16] The
benzonitrile moiety is a common feature in many kinase inhibitors, often involved in key binding
interactions with the target protein. The synthetic handles on 5-bromo-2-methylbenzonitrile
allow for its elaboration into complex heterocyclic systems that can be tailored to specific
kinase targets.

Synthesis of Heterocyclic Compounds

The cyano group of 5-bromo-2-methylbenzonitrile can be transformed into various
heterocyclic rings, such as tetrazoles, triazoles, and pyrimidines, which are important
pharmacophores.[17][18] Furthermore, the products of the aforementioned cross-coupling
reactions can undergo subsequent cyclization reactions to generate fused heterocyclic
systems.

Conclusion

5-Bromo-2-methylbenzonitrile is a highly valuable and versatile building block in modern
organic synthesis. Its utility is primarily derived from the presence of a bromine atom that
serves as a key functional group for a variety of robust and reliable palladium-catalyzed cross-
coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
These transformations enable the efficient construction of C-C and C-N bonds, facilitating the
synthesis of complex molecules such as biaryls, alkynylated aromatics, and arylamines. The
strategic positioning of the methyl and cyano groups further enhances its synthetic potential.
This combination of features makes 5-bromo-2-methylbenzonitrile an indispensable tool for
researchers and professionals in the pharmaceutical, agrochemical, and materials science
industries, enabling the discovery and development of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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